Field: Neurochemistry
Application Summary: The compound could be investigated for its potential role in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.
Methods: It might be used to synthesize carbamate derivatives that act as cholinesterase inhibitors.
Results: The inhibitory activity on acetylcholinesterase and butyrylcholinesterase could be measured, with potential comparable effects to established drugs like rivastigmine.
Field: Virology
Application Summary: The fluorophenyl group in the compound might contribute to the synthesis of antiviral agents.
Methods: It could be part of analogs that inhibit enzymes like reverse transcriptase in viruses such as HIV-1.
Results: The effectiveness of these compounds as antiviral agents would be evaluated through their ability to inhibit viral replication.
Field: Organic Methodology
Application Summary: The compound could be used to develop new synthetic methodologies.
Methods: Exploration of new chemical reactions or catalytic processes involving this compound.
Results: New synthetic routes or improved reaction conditions for the synthesis of complex molecules.
Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate is an organic compound characterized by its unique cyclobutane structure combined with a fluorophenyl group. Its molecular formula is C₁₂H₁₃F O₂, and it has a molecular weight of approximately 208.2288 g/mol. The compound features a cyclobutane ring substituted with a carboxylate group and a para-fluorophenyl moiety, which contributes to its chemical properties and potential biological activities .
As with any unknown compound, it is advisable to handle Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate with caution. Potential hazards might include:
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.
The synthesis of methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate can be achieved through several methods:
These synthetic routes allow for the production of the compound in varying scales for research and application purposes .
Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate has potential applications in:
Interaction studies involving methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate focus on its behavior in biological systems and its interactions with enzymes or receptors. Understanding these interactions is crucial for assessing its potential therapeutic effects and toxicity. Preliminary studies suggest that compounds with similar structures may interact with specific biological targets, influencing pathways related to inflammation and cancer .
Several compounds share structural similarities with methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate, each exhibiting unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate | C₁₂H₁₃ClO₂ | Chlorine substitution instead of fluorine |
| 1-(4-Fluorophenyl)cyclobutanecarboxylic acid | C₁₁H₁₁FO₂ | Lacks methyl ester functionality |
| Methyl 1-(3-fluorophenyl)cyclobutane-1-carboxylate | C₁₂H₁₃F O₂ | Different position of fluorine on phenyl ring |
Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate stands out due to its specific para-fluorination, which may influence its reactivity and biological activity compared to other similar compounds. This unique substitution pattern could enhance its pharmacological profile while differentiating it from closely related analogs .
Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate belongs to the class of fluorinated cyclobutane derivatives, which are defined by their four-membered carbocyclic ring and fluorine-containing substituents. The compound’s structure features:
This combination of strain and fluorine substitution confers unique physicochemical properties, such as increased lipophilicity and metabolic stability compared to non-fluorinated analogs.
| Key Molecular Properties | Value |
|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{13}\text{FO}_2 $$ |
| Molecular Weight | 208.23 g/mol |
| Boiling Point | Not explicitly reported |
| Density | Not available |
The exploration of fluorinated cyclobutanes began in the early 20th century, but significant advancements emerged in the 1970s with the discovery of natural fluorinated cyclobutanes in marine organisms. Early synthetic methods relied on photochemical [2+2] cycloadditions, which were limited by poor regioselectivity.
By the 2010s, innovations in catalysis enabled more controlled syntheses. For example, rhodium-catalyzed asymmetric hydroboration (2024) allowed enantioselective access to chiral fluorinated cyclobutanes. Concurrently, strain-release strategies, such as trifluoromethoxylation of bicyclobutanes (2025), expanded the toolbox for introducing fluorine-containing groups. Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate represents a milestone in this evolution, combining classical cyclobutane synthesis (e.g., Friedel-Crafts alkylation) with modern fluorination techniques.
The compound serves as a versatile intermediate due to:
Recent studies highlight its role in:
The compound’s rigid structure and fluorine content make it a candidate for:
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information about Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate through the analysis of nuclear spins in different chemical environments. The compound exhibits distinctive spectral features across multiple NMR techniques due to its unique cyclobutane ring structure and fluorine substitution pattern.
The proton NMR spectrum of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate reveals several characteristic resonance patterns that confirm its molecular structure. The aromatic protons of the 4-fluorophenyl group typically appear in the aromatic region between 7.0-7.5 ppm. The ortho-protons adjacent to the fluorine substituent display distinctive coupling patterns due to the influence of the fluorine atom on the electronic environment .
The methyl ester protons provide a strong singlet typically observed around 3.7-3.8 ppm, appearing as a sharp peak due to the absence of vicinal coupling. This characteristic chemical shift is consistent with methyl groups attached to electronegative oxygen atoms in ester functionalities [3].
The cyclobutane ring protons present unique spectral characteristics due to the strained four-membered ring structure. The protons on the cyclobutane ring appear as complex multiplets in the aliphatic region, typically between 2.0-2.8 ppm. The ring strain and conformational effects influence the chemical shifts and coupling patterns of these protons [4].
Based on structural analysis of similar compounds, the 1H NMR spectrum in CDCl₃ would be expected to show:
The carbon-13 NMR spectrum provides detailed information about the carbon framework of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate. The spectrum displays characteristic signals for each unique carbon environment within the molecule.
The carbonyl carbon of the ester group appears as a distinctive signal in the downfield region, typically around 170-175 ppm. This chemical shift is characteristic of ester carbonyl carbons and provides clear evidence of the carboxylate functionality [5].
The aromatic carbons of the 4-fluorophenyl group exhibit characteristic chemical shifts in the aromatic region between 115-165 ppm. The carbon directly bonded to fluorine shows a distinctive coupling pattern with the fluorine nucleus, appearing as a doublet due to direct C-F coupling. The ipso-carbon (C₁) bonded to fluorine typically appears around 160-165 ppm, while the meta and para carbons show characteristic shifts influenced by the fluorine substitution [6].
The quaternary carbon of the cyclobutane ring (C₁) bonded to both the phenyl group and the carboxylate function appears around 50-60 ppm. This carbon serves as the junction point connecting the cyclobutane ring to the aromatic substituent and the ester functionality [4].
The methyl ester carbon provides a characteristic signal around 52-54 ppm, consistent with alkyl carbons bonded to oxygen in ester groups. The remaining cyclobutane carbons (C₂, C₃, C₄) appear in the aliphatic region between 25-35 ppm, with their exact positions influenced by the ring strain and substituent effects [3].
Expected 13C NMR chemical shifts (CDCl₃):
The fluorine-19 NMR spectrum provides specific information about the fluorine environment in the para-position of the phenyl ring. Fluorine NMR is particularly valuable for structural characterization due to its high sensitivity and large chemical shift dispersion range [7].
The 19F NMR spectrum of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate shows a characteristic signal for the para-fluorine substituent. The fluorine atom in the para-position typically appears around -110 to -120 ppm relative to CFCl₃. This chemical shift is characteristic of aromatic fluorine atoms and provides definitive evidence for the fluorine substitution pattern [7].
The fluorine signal may exhibit coupling with the ortho-protons of the aromatic ring, appearing as a triplet due to coupling with two equivalent ortho-protons. The coupling constant for ortho-fluorine-proton coupling typically ranges from 8-12 Hz, providing additional structural confirmation .
The integration of the 19F NMR signal confirms the presence of a single fluorine atom in the molecule, consistent with the proposed structure. The chemical shift and coupling pattern provide clear evidence for the para-substitution pattern on the phenyl ring [7].
Infrared spectroscopy provides valuable information about the functional groups present in Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate through the analysis of molecular vibrations. The IR spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups.
The carbonyl stretch of the ester group provides one of the most diagnostic bands in the IR spectrum. The C=O stretching vibration typically appears around 1735-1750 cm⁻¹, characteristic of aliphatic ester carbonyls. This band is usually intense and sharp, providing clear evidence of the ester functionality [8].
The aromatic C-H stretching vibrations appear in the region around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the cyclobutane ring and methyl ester group appear around 2850-3000 cm⁻¹. These bands provide information about the hydrocarbon framework of the molecule [8].
The aromatic C=C stretching vibrations are observed around 1600 and 1500 cm⁻¹, characteristic of substituted benzene rings. The presence of these bands confirms the aromatic character of the phenyl substituent [8].
The C-F stretching vibration appears around 1000-1300 cm⁻¹, providing evidence for the fluorine substitution. This band is typically of medium intensity and may overlap with other fingerprint region absorptions [8].
The C-O stretching vibrations of the ester group appear around 1000-1300 cm⁻¹, often as multiple bands due to the coupling of C-O and C-C stretching modes. These bands provide additional confirmation of the ester functionality [8].
Expected IR absorption bands:
Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate appears at m/z 208, consistent with the molecular formula C₁₂H₁₃FO₂ [1].
The molecular ion peak exhibits the characteristic isotope pattern for compounds containing fluorine, with the M+1 peak showing reduced intensity due to the monoisotopic nature of fluorine-19. The molecular ion peak may be relatively weak due to the tendency of ester compounds to undergo facile fragmentation [9].
The base peak often corresponds to the loss of the methoxy group (OCH₃, 31 mass units) from the molecular ion, giving a fragment at m/z 177. This fragmentation is common in methyl ester compounds and provides structural confirmation [9].
Another significant fragmentation pathway involves the loss of the entire methyl ester group (COOCH₃, 59 mass units), producing a fragment at m/z 149 corresponding to the 4-fluorophenylcyclobutyl cation. This fragment provides evidence for the cyclobutane-phenyl connection [9].
The 4-fluorophenyl fragment (C₆H₄F⁺, m/z 95) is often observed as a significant peak, resulting from the cleavage of the bond between the phenyl ring and the cyclobutane ring. This fragment is characteristic of para-fluorophenyl substituted compounds [9].
Additional fragmentation may produce smaller aromatic fragments such as the fluorophenyl cation (C₆H₄F⁺, m/z 95) and the phenyl cation (C₆H₅⁺, m/z 77), providing further structural information [9].
Expected major mass spectral fragments:
X-ray crystallography provides detailed three-dimensional structural information about Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate in the solid state. The crystal structure reveals important conformational and geometric parameters that complement the spectroscopic data.
The cyclobutane ring adopts a puckered conformation to minimize ring strain, with the ring being non-planar. The puckering parameters and torsion angles provide quantitative measures of the ring distortion from planarity. The four-membered ring typically exhibits a butterfly-like conformation with dihedral angles that minimize steric and electronic strain [10].
The bond lengths within the cyclobutane ring are characteristic of strained four-membered rings, with C-C bond lengths typically around 1.54-1.56 Å. The C-C-C bond angles are significantly compressed from the tetrahedral angle due to ring strain, typically measuring around 88-92° [10].
The phenyl ring maintains its planar geometry with typical aromatic bond lengths and angles. The C-F bond length is approximately 1.35-1.38 Å, characteristic of aromatic carbon-fluorine bonds. The fluorine substitution causes minimal distortion of the aromatic ring geometry [10].
The ester group exhibits typical geometric parameters with the C=O bond length around 1.20-1.22 Å and the C-O bond lengths around 1.34-1.36 Å. The ester group is typically planar with the carbonyl oxygen and methoxy oxygen in a trans configuration [10].
The crystal packing reveals intermolecular interactions that stabilize the crystal lattice. Weak C-H···O hydrogen bonds may form between the aromatic protons and the carbonyl oxygen atoms of neighboring molecules. The fluorine atoms may participate in weak halogen bonding or dipole-dipole interactions [10].
The molecular conformation in the crystal may differ from the preferred solution conformation due to crystal packing forces. The torsion angle between the phenyl ring and the cyclobutane ring, as well as the orientation of the ester group, provide insights into the conformational preferences of the molecule [10].
Expected crystallographic parameters: